![molecular formula C26H21BrN4O2 B2705676 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide CAS No. 1189652-84-3](/img/structure/B2705676.png)
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide
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Description
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide is a useful research compound. Its molecular formula is C26H21BrN4O2 and its molecular weight is 501.384. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The compound’s unique chemical structure suggests potential antiproliferative properties. Researchers have investigated its effects on cancer cell lines, particularly gynecological cancers. Preliminary studies indicate promising results, making it a candidate for further evaluation as an anticancer agent .
Heterocyclic Synthesis
The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone , a novel heterocyclic system, involves a retro Diels–Alder (RDA) procedure. This synthetic route provides a good yield and opens avenues for designing related heterocyclic compounds with potential applications in drug discovery and materials science .
Mechanochemical Synthesis
The compound can be synthesized via a multicomponent reaction using mechanochemical synthesis. This cost-effective and competent approach yields pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. Such compounds may find applications in pharmaceuticals, agrochemicals, or materials science .
Transition-Metal-Free Route to Quinazolin-4(3H)-ones
Researchers have developed an efficient transition-metal-free method for synthesizing quinazolin-4(3H)-ones. The one-pot intermolecular annulation reaction of o-amino benzamides and thiols provides good functional group tolerance and easy operation. These quinazolinone derivatives have potential as bioactive molecules or building blocks for drug design .
Biological Evaluation Beyond Cancer
While anticancer activity is a prominent focus, exploring other biological activities (e.g., antimicrobial, anti-inflammatory, or enzyme inhibition) could reveal additional applications. Investigating its interactions with various biological targets is essential for a comprehensive understanding .
Computational Studies
Molecular modeling and computational chemistry can predict the compound’s binding affinity to specific protein targets. These studies guide drug design efforts and provide insights into its mechanism of action .
properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN4O2/c1-17-10-11-22-21(12-17)24-25(26(33)30(16-28-24)14-18-6-3-2-4-7-18)31(22)15-23(32)29-20-9-5-8-19(27)13-20/h2-13,16H,14-15H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIDLXKCZGSGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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